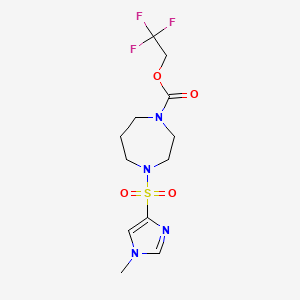![molecular formula C20H16FN5O3S3 B2593514 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide CAS No. 1396627-05-6](/img/structure/B2593514.png)
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a complex organic compound featuring a fluorinated benzo[d]thiazole moiety, a thiazolylsulfamoyl phenyl group, and an azetidine-3-carboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzo[d]thiazole Core:
- Starting with 2-aminothiophenol and 2-fluorobenzoic acid, the benzo[d]thiazole core is formed through a cyclization reaction under acidic conditions.
-
Sulfamoylation:
- The benzo[d]thiazole derivative is then reacted with 4-aminophenylsulfonamide to introduce the sulfamoyl group. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
-
Azetidine-3-carboxamide Formation:
- The final step involves the formation of the azetidine-3-carboxamide ring. This can be achieved by reacting the intermediate with azetidine-3-carboxylic acid under peptide coupling conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and benzo[d]thiazole rings can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The sulfamoyl group can be reduced to an amine under reducing conditions.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.
Reduction: Amino derivatives of the sulfamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of fluorine and sulfur atoms.
Biology and Medicine:
- Potential applications in drug discovery, particularly as inhibitors of specific enzymes or receptors.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- May be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases and proteases.
Receptors: May interact with G-protein coupled receptors (GPCRs) or ion channels.
Comparación Con Compuestos Similares
- 1-(2-Fluorophenyl)-3-(4-phenyl-2-thiazolyl)urea
- 1-(4-Fluorophenyl)-3-(4-phenyl-4-thiazolin-2-yl)urea
Comparison:
- Structural Differences: The presence of the azetidine-3-carboxamide ring and the specific positioning of the fluorine atom and sulfamoyl group make 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide unique.
- Functional Differences: These structural differences can lead to variations in biological activity, solubility, and stability, making this compound potentially more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S3/c21-13-1-6-16-17(9-13)31-20(24-16)26-10-12(11-26)18(27)23-14-2-4-15(5-3-14)32(28,29)25-19-22-7-8-30-19/h1-9,12H,10-11H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNSCKCUXIPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
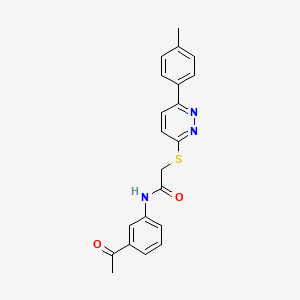
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2593432.png)
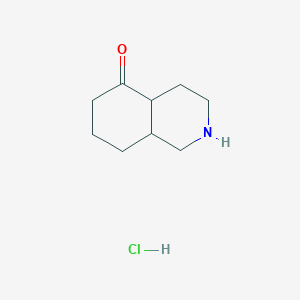
![N-(3-methylbutyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2593438.png)
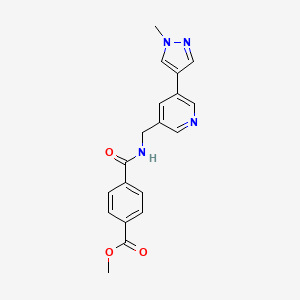
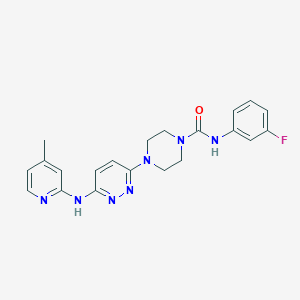
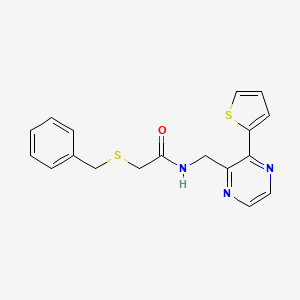
![ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)
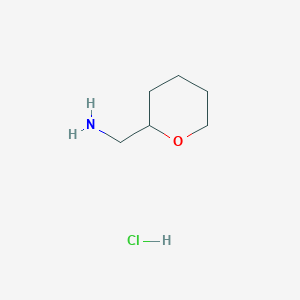
![5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2593445.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)
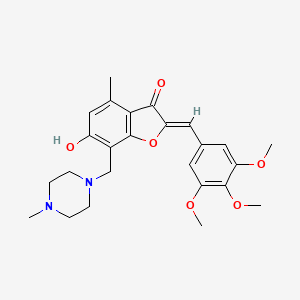
![9-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2593450.png)
